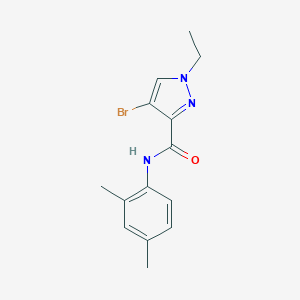![molecular formula C20H17F3N4O2 B280197 3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B280197.png)
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a benzimidazole moiety, a trifluoromethyl group, and a pyrrolidinedione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes. The next step involves the introduction of the ethyl group to the benzimidazole nitrogen, followed by the attachment of the trifluoromethylphenyl group through a nucleophilic substitution reaction. Finally, the pyrrolidinedione ring is formed through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety typically yields N-oxides, while reduction of a nitro group results in the corresponding amine.
Wissenschaftliche Forschungsanwendungen
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidinedione ring may interact with nucleophilic sites on proteins, leading to covalent modification and inhibition of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds such as omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Trifluoromethylphenyl derivatives: Compounds like fluoxetine and celecoxib contain the trifluoromethylphenyl group and are known for their pharmacological effects.
Pyrrolidinedione derivatives: Compounds such as thalidomide and lenalidomide feature the pyrrolidinedione ring and are used in various therapeutic applications.
Uniqueness
3-[(1-ethyl-1H-1,3-benzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]dihydro-1H-pyrrole-2,5-dione is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with molecular targets, making it a versatile compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C20H17F3N4O2 |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
3-[(1-ethylbenzimidazol-2-yl)amino]-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H17F3N4O2/c1-2-26-16-10-6-4-8-13(16)24-19(26)25-14-11-17(28)27(18(14)29)15-9-5-3-7-12(15)20(21,22)23/h3-10,14H,2,11H2,1H3,(H,24,25) |
InChI-Schlüssel |
XPZZWSBGLGQYPY-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1NC3CC(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280116.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280119.png)

![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280121.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280122.png)

![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280128.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280131.png)
![4-Chlorophenyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B280132.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B280134.png)
![2-ethyl 4-methyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280136.png)
